

Structural Revision of Talaromycesone A: A Comparative Analysis

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Compound of Interest

Compound Name: *Talaromycesone A*

Cat. No.: *B15591226*

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural reassignment of the natural product **Talaromycesone A**. This guide provides a detailed comparison of the originally proposed and the revised structures, supported by key experimental data, detailed methodologies, and visualizations to clarify the scientific reasoning behind the revision.

The structure of **Talaromycesone A**, a polyketide produced by the fungus *Talaromyces stipitatus*, has been a subject of scientific re-evaluation. Initially isolated and characterized with a specific chemical architecture, subsequent detailed spectroscopic analysis led to a significant revision of its structure. This guide compares the originally proposed structure with the now-accepted revised structure, presenting the pivotal experimental evidence that necessitated this correction.

Comparative Analysis of Spectroscopic Data

The primary evidence for the structural revision of **Talaromycesone A** came from a meticulous re-examination of its 2D NMR (Nuclear Magnetic Resonance) data. The originally proposed structure contained an unusual and chemically less favored enolized glutaconic anhydride moiety. The revised structure, featuring a δ -lactone and an enolized ketone, provides a more stable and chemically reasonable arrangement that is fully consistent with the observed spectroscopic data.^{[1][2]}

Key discrepancies in the original assignment were identified through Heteronuclear Multiple Bond Correlation (HMBC) experiments. Specifically, correlations from the methylene protons

H₂-9 to the carbon C-3, and from the hydroxyl proton 9-OH to the carbon C-8, were observed. These correlations are well-accounted for in the revised structure but are inexplicable in the context of the originally proposed structure.^[2]

Furthermore, the coupling constant between protons H-8 and H-1a was measured to be 2.1 Hz. This value is characteristic of a ⁵J_{HH} W-coupling, which is consistent with the spatial arrangement in the revised structure. In contrast, the originally proposed structure would have predicted a ³J_{HH} vicinal coupling with a significantly larger value of approximately 7 Hz.^[2]

Below is a table summarizing the key ¹H and ¹³C NMR chemical shifts for the revised structure of **Talaromycesone A**. A direct comparison with the originally proposed structure's predicted shifts highlights the inconsistencies that led to the revision.

Position	Revised Structure ¹³ C (δc)	Revised Structure ¹ H (δH, mult., J in Hz)	Key HMBC Correlations
1	164.2		
1a	108.7		
2	2.1 (d, 2.1)	H-8	
3	168.4	H ₂ -9	
3a	102.9		
4	163.7		
5	97.4	6.47 (s)	
6	165.8		
6a	106.8		
7	192.1		
8	40.5	4.79 (d, 18.0), 5.05 (d, 18.0)	
9	65.4	9-OH	
9a	84.5		
1'-OAc	169.7		
1'-OAc	20.7	2.15 (s)	
...

Note: The full NMR data for the originally proposed structure is not readily available as it was found to be incorrect. The table presents the confirmed data for the revised structure and highlights the key HMBC correlations that were crucial for the structural reassignment.

Experimental Protocols

The structural verification of **Talaromycesone A** was achieved through a series of detailed spectroscopic and computational experiments.

NMR Spectroscopy

High-resolution 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts were referenced to the residual solvent signals (δ_{H} 2.50 and δ_{C} 39.52). The HMBC experiment was optimized for a coupling constant of 8 Hz.

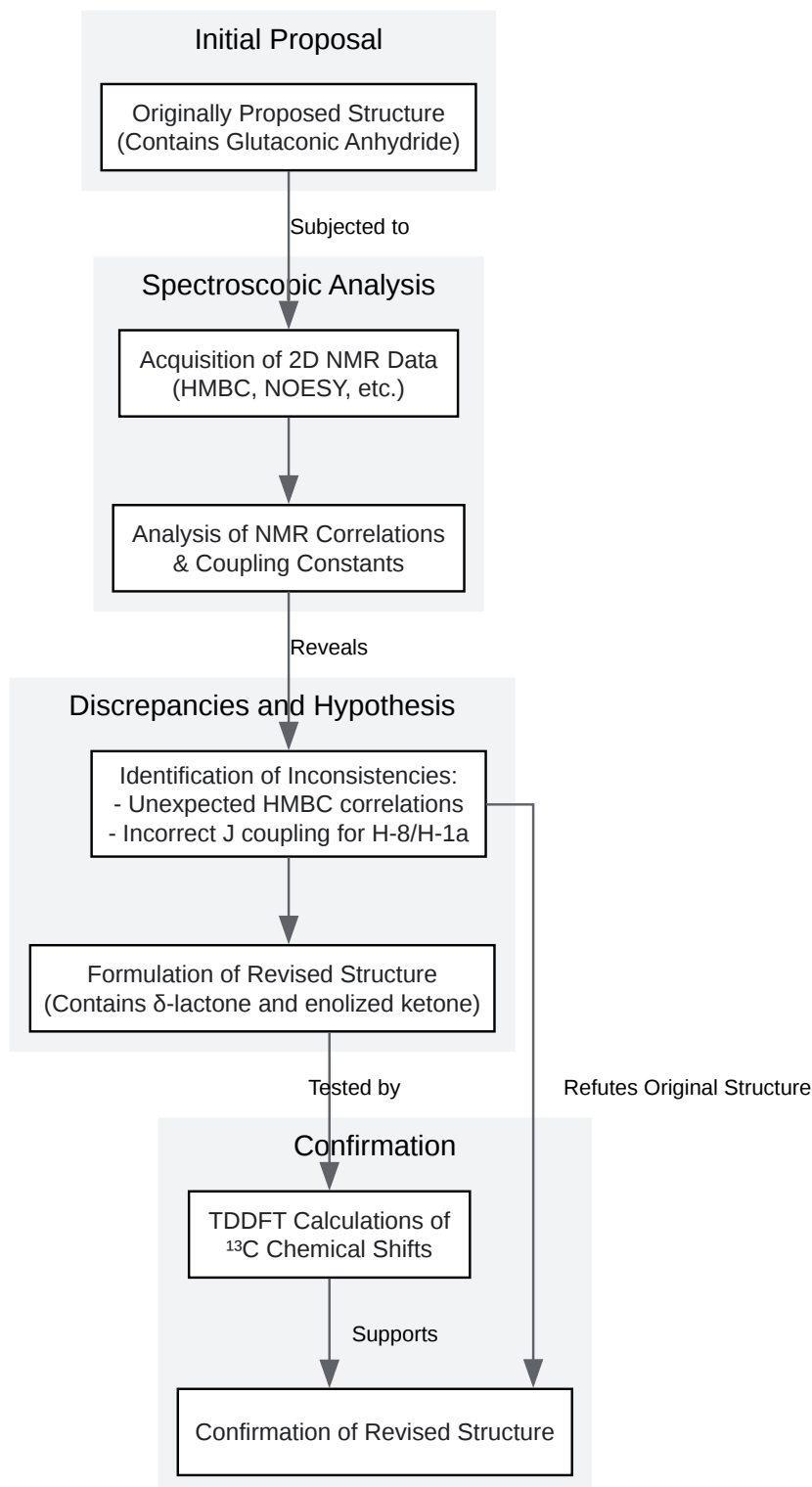
TDDFT Calculations

To further support the revised structure, Time-Dependent Density Functional Theory (TDDFT) calculations were performed. The calculated isotropic shielding constants for the revised structure showed a significantly better correlation with the experimental ^{13}C NMR chemical shifts compared to the originally proposed structure, with a coefficient of determination (R^2) greater than 0.99.[2]

Visualization of the Structural Revision Workflow

The logical process that led to the structural revision of **Talaromycesone A** can be visualized as a workflow, starting from the initial proposed structure and culminating in the confirmed revised structure based on key experimental findings.

Workflow for the Structural Revision of Talaromycesone A

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References

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